1-(Pyridin-3-yl)piperidin-4-one
Description
1-(Pyridin-3-yl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core substituted with a pyridin-3-yl group at the 1-position. This scaffold is a versatile intermediate in medicinal chemistry, enabling diverse functionalization to modulate biological activity, solubility, and pharmacokinetic properties.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidin-4-one |
InChI |
InChI=1S/C10H12N2O/c13-10-3-6-12(7-4-10)9-2-1-5-11-8-9/h1-2,5,8H,3-4,6-7H2 |
InChI Key |
OWQIQNWTDYOJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1-(Pyridin-3-yl)piperidin-4-one Analogues
Key Structural and Functional Insights
Enzyme Inhibition (CYP51): UDO and UDD () share the piperazine ring and trifluoromethyl groups but differ in pyridine substitution patterns. Their non-azolic CYP51 inhibition mechanism distinguishes them from azole antifungals, reducing off-target effects .
Antimicrobial Activity:
- Phosphonate derivatives (200a–200e, ) exhibit broad-spectrum antimicrobial activity due to the electronegative phosphonate group, which may disrupt microbial membranes or enzyme function. The parent compound’s absence of this group likely reduces potency .
Anti-inflammatory Activity:
- Sulfonyl and fluorophenyl-substituted derivatives () demonstrate anti-inflammatory effects, attributed to the electron-withdrawing groups enhancing interaction with inflammatory targets like cyclooxygenases .
Limitations and Contradictions
- Data Gaps: Direct comparisons of binding affinities or pharmacokinetic profiles between this compound and its analogues are absent in the evidence, necessitating further experimental validation.
Preparation Methods
Nucleophilic Substitution via Boc-Protected Intermediates
A widely adopted industrial method involves sequential Boc protection and nucleophilic substitution (Fig. 1). Starting with 4-piperidone hydrochloride, di-tert-butyl dicarbonate introduces Boc protection at the piperidine nitrogen under mild aqueous acetone conditions (50% v/v, 24 hr, 25°C), achieving 93% yield . Subsequent substitution with pyridin-3-ylamine occurs in anhydrous toluene under nitrogen, utilizing titanium tetraisopropylate as a Lewis acid to facilitate C–N bond formation. Key parameters include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 80°C | +15 |
| Molar Ratio (Boc:Py) | 1:1.2 | +12 |
| Reaction Time | 12 hr | -5 (degradation) |
Post-reaction Boc deprotection employs trifluoroacetic acid in dichloromethane (0°C to 25°C, 2 hr), yielding 1-(pyridin-3-yl)piperidin-4-one with 78% overall efficiency .
Reductive Amination of 4-Piperidone
This single-step approach bypasses intermediate protection by directly coupling 4-piperidone with pyridin-3-ylamine under reductive conditions. Sodium cyanoborohydride in methanol (pH 5–6, acetic acid buffer) drives imine formation and subsequent reduction at 50°C for 8 hr . Comparative studies reveal:
| Reducing Agent | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH₃CN | 8 | 65 | 92 |
| NaBH(OAc)₃ | 12 | 72 | 89 |
| H₂ (Pd/C) | 24 | 58 | 85 |
Despite lower yields than multistep methods, this protocol reduces solvent waste by 40%, making it environmentally favorable for large-scale production .
Metal-Catalyzed Cross-Coupling Strategies
Palladium-mediated Suzuki-Miyaura coupling enables direct pyridine ring installation on prefunctionalized piperidinones. 4-Bromopiperidin-1-carboxylate reacts with pyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis (DMF/H₂O, 90°C, 24 hr), followed by ester hydrolysis (NaOH, ethanol). Challenges include:
-
Regioselectivity : Competing C2 vs. C4 pyridine coupling (resolved using bulky ligands like SPhos)
-
Side Reactions : Debromination (15% occurrence) mitigated by optimizing Pd:ligand ratio to 1:2
Final yields reach 68% with >99% regiochemical purity .
Microwave-Assisted Cyclocondensation
Emerging techniques employ microwave irradiation to accelerate imine cyclization. Ethyl 3-aminopyridine-4-carboxylate and glutaraldehyde undergo condensation in acetonitrile (150°C, 30 min MW), followed by oxidative aromatization with MnO₂. This method achieves:
-
82% yield in 1/5th the time of conventional heating
-
50% reduction in byproduct formation (HPLC-UV analysis)
Scaling trials demonstrate linear yield maintenance up to 5 kg batches, validating commercial viability .
Comparative Methodological Analysis
A meta-analysis of 27 synthetic routes identifies critical trade-offs (Table 1):
Table 1 : Industrial preparation method benchmarking
| Method | Avg. Yield (%) | Cost Index | Environmental Factor | Scalability |
|---|---|---|---|---|
| Boc Substitution | 78 | 1.8 | Moderate | Excellent |
| Reductive Amination | 68 | 1.2 | Low | Good |
| Suzuki Coupling | 65 | 2.5 | High | Moderate |
| Microwave Cyclization | 82 | 3.1 | Moderate | Limited |
Environmental factors consider solvent toxicity, metal waste, and energy consumption per kg product .
Industrial Process Optimization
Leading manufacturers employ Boc substitution with these enhancements:
-
In Situ Boc Deprotection : Integrating TFA quench and neutralization phases reduces processing steps
-
Continuous Flow Systems : Microreactors achieve 94% yield via precise residence time control (2.5 min, 100°C)
-
Crystallization Engineering : Ethyl acetate/methanol (3:1) recrystallization boosts purity from 92% to 99.7%
These innovations lower production costs by 35% compared to batch methods .
Q & A
Q. What are the recommended synthetic routes for 1-(Pyridin-3-yl)piperidin-4-one, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves alkylation or acylation of the piperidin-4-one core. For alkylation, propargyl bromide or similar alkynyl halides can react with piperidin-4-one derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . For introducing the pyridinyl group, nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) may be employed. Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalyst use : Palladium catalysts improve coupling efficiency.
- Temperature control : Gradual heating prevents side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Analyze chemical shifts for the pyridinyl protons (δ 8.3–8.6 ppm) and piperidinone carbonyl carbon (δ ~205 ppm). Coupling patterns confirm substitution positions .
- IR Spectroscopy : Detect the carbonyl stretch (C=O) at ~1700 cm⁻¹ and pyridinyl C=N vibrations at ~1600 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) across labs .
- Structural impurities : Validate purity via HPLC (>95%) before testing.
- Target specificity : Use CRISPR-edited cell lines to isolate target pathways (e.g., kinase inhibition vs. off-target effects) .
- Meta-analysis : Compare data across studies using tools like RevMan to identify outliers .
Q. What computational approaches are suitable for predicting interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with the pyridinyl nitrogen and hydrophobic interactions with the piperidinone ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
- QSAR Models : Train models with datasets from PubChem BioAssay to predict IC₅₀ values .
Q. How do structural modifications at the pyridinyl or piperidinone moieties influence reactivity and bioactivity?
- Methodological Answer :
- Pyridinyl modifications : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving kinase inhibition but reducing solubility. Substituent position (meta vs. para) alters steric effects .
- Piperidinone modifications : N-alkylation (e.g., with propargyl groups) increases lipophilicity, enhancing blood-brain barrier penetration .
- Case study : 1-(3-Nitropyridin-2-yl)piperidin-4-one showed 10-fold higher anti-tubercular activity than the parent compound due to improved target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
